

# An In-depth Technical Guide to the Synthesis and Properties of Benzaldehyde Oxime

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## Compound of Interest

Compound Name: Benzaldehyde oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **benzaldehyde oxime**, a versatile organic compound with significant utility in pharmaceutical and chemical industries.

## Introduction

**Benzaldehyde oxime** ( $C_7H_7NO$ ) is an organic compound derived from the condensation of benzaldehyde and hydroxylamine.<sup>[1]</sup> It exists as a white solid and is utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its chemical structure, featuring a  $C=N-OH$  functional group, imparts it with unique reactivity, allowing for a range of chemical transformations.<sup>[1]</sup> **Benzaldehyde oxime** can exist as two geometric isomers, (E) and (Z).<sup>[3]</sup>

## Physical and Chemical Properties

**Benzaldehyde oxime** is a white solid at room temperature.<sup>[1]</sup> It is slightly soluble in water but readily soluble in organic solvents such as ethanol and ether.<sup>[4]</sup> The compound is generally stable under normal storage conditions but should be kept away from strong oxidizing agents.<sup>[1]</sup>

Table 1: Physical and Spectroscopic Properties of **Benzaldehyde Oxime**

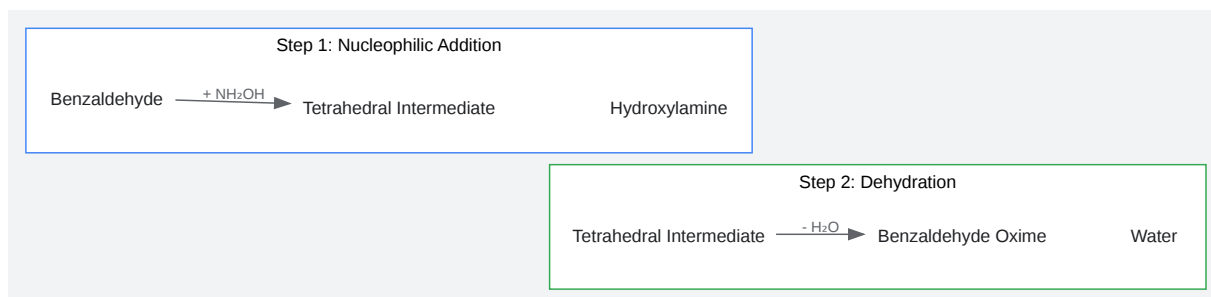
Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[1]
Molecular Weight	121.14 g/mol	[5]
Melting Point	33-35 °C	[6]
Boiling Point	123 °C at 14 mmHg	[7]
Density	1.11 g/cm <sup>3</sup>	[6]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> ) δ (ppm)	8.13 (s, 1H, -CH=N-), 7.55-7.52 (m, 2H, Ar-H), 7.40-7.37 (m, 3H, Ar-H)	[8]
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> ) δ (ppm)	150.5, 130.2, 128.9, 127.2	[8]
FTIR (KBr) ν (cm <sup>-1</sup> )	3304 (O-H), 3063 (C-H, aromatic), 1665 (C=N), 953 (N-O)	[8][9]

## Synthesis of Benzaldehyde Oxime

The most common method for the synthesis of **benzaldehyde oxime** is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1] Several protocols have been developed to optimize this reaction, including conventional heating, microwave-assisted synthesis, and solvent-free grinding methods.

## General Reaction Mechanism

The formation of **benzaldehyde oxime** proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.[10] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[9]



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**Figure 1:** General mechanism for **benzaldehyde oxime** formation.

## Experimental Protocols

This method involves the reaction of benzaldehyde with hydroxylamine hydrochloride and a base in a suitable solvent, typically with heating.

Protocol:

- Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.
- Add 21 g of benzaldehyde to the flask and mix.
- Add 14 g of hydroxylamine hydrochloride in small portions while shaking the mixture continuously. The reaction is exothermic.
- Cool the mixture, which will result in the separation of a crystalline mass.
- Add sufficient water to redissolve the solid.
- Pass carbon dioxide through the solution until it is saturated, causing the oxime to separate.
- Extract the oxime with ether.
- Dry the ethereal solution over anhydrous sodium sulfate.

- Remove the ether by evaporation and distill the residue under reduced pressure.[7]

Yield: 50%[7]

Microwave irradiation can significantly reduce the reaction time for the synthesis of **benzaldehyde oxime**.

Protocol:

- Dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in ethanol (3ml).
- Place the mixture in a microwave reactor.
- Heat the reaction mixture at 90°C under 300W of microwave power for 5 minutes.
- After completion, evaporate the solvent.
- Extract the residue with ethyl acetate (10ml) and water (10ml).
- Separate the organic phase and dry it with anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain the product.[2]

Conversion Rate: 90.1%[2]

This environmentally friendly method avoids the use of solvents and often proceeds rapidly at room temperature.

Protocol:

- In a mortar, thoroughly grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for 2 minutes.[11]
- After the reaction is complete, add 10 mL of water to the mortar.
- Filter the solid product.

- For low-melting oximes, extract the aqueous solution with ethyl acetate (3 x 15 mL).
- Dry the combined organic layers over anhydrous calcium chloride for 12 hours and filter.
- Evaporate the ethyl acetate under reduced pressure to yield the product.[11]

Yield: 95%[11]

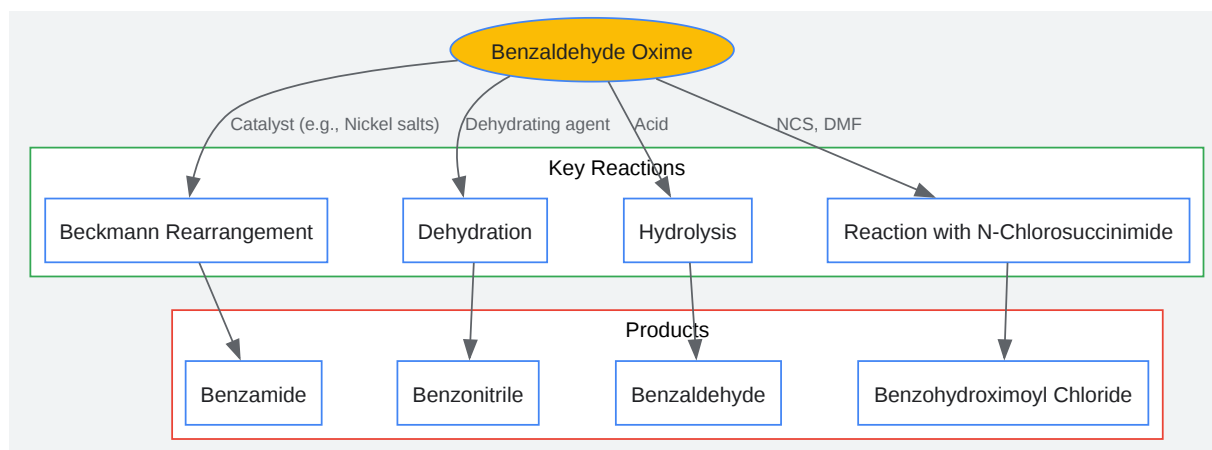
## Comparison of Synthesis Methods

Table 2: Comparison of **Benzaldehyde Oxime** Synthesis Methods

Method	Catalyst/ Base	Solvent	Reaction Time	Temperature	Yield	Reference(s)
Conventional	Sodium Hydroxide	Water/Ether	Several hours	Room Temp. / Reflux	50%	[7]
Microwave-Assisted	Sodium Carbonate	Ethanol	5 minutes	90 °C	90.1% (conversion)	[2]
Grinding	Sodium Carbonate	Solvent-free	2 minutes	Room Temp.	95%	[11]
Oxalic Acid Catalyzed	Oxalic Acid	Acetonitrile	60 minutes	Reflux	95%	[12]
Mineral Water	None (salts in water)	Mineral Water/Methanol	10 minutes	Room Temp.	High	[13]

## Key Reactions of Benzaldehyde Oxime

**Benzaldehyde oxime** serves as a precursor for several important chemical transformations.



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**Figure 2:** Key reactions of **benzaldehyde oxime**.

- Beckmann Rearrangement: **Benzaldehyde oxime** undergoes the Beckmann rearrangement to form benzamide, a reaction that can be catalyzed by nickel salts.[4]
- Dehydration: Dehydration of **benzaldehyde oxime** yields benzonitrile.[4]
- Hydrolysis: It can be hydrolyzed back to benzaldehyde.[4]
- Reaction with N-Chlorosuccinimide (NCS): In the presence of dimethylformamide (DMF), it reacts with NCS to form benzohydroximoyl chloride.[4]

## Applications in Drug Development

**Benzaldehyde oxime** is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1][14] Its versatility allows for its incorporation into various molecular scaffolds.

- Synthesis of  $\Delta^2$ -Isoxazoline Derivatives: It is used as an intermediate in the preparation of  $\Delta^2$ -isoxazoline derivatives, which have been investigated as DNA methyltransferase 1 inhibitors.[4]

- Synthesis of 1,2,4-Oxadiazole EthR Inhibitors: **Benzaldehyde oxime** is also employed in the synthesis of potent 1,2,4-oxadiazole inhibitors of EthR, a transcriptional repressor in *Mycobacterium tuberculosis*.<sup>[4]</sup>
- General Pharmaceutical Intermediate: It serves as a building block for creating diverse molecular structures with potential therapeutic properties, particularly in the synthesis of heterocyclic compounds.<sup>[14]</sup>

## Conclusion

This technical guide has detailed the synthesis, properties, and key applications of **benzaldehyde oxime**. The availability of multiple efficient and environmentally friendly synthetic routes, combined with its versatile reactivity, establishes **benzaldehyde oxime** as a crucial intermediate for researchers and professionals in the fields of organic synthesis and drug development. The provided experimental protocols and comparative data offer a practical resource for the laboratory-scale and industrial production of this important compound.

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